molecular formula C14H22O3 B3166352 1-heptanol, 7-(4-methoxyphenoxy)- CAS No. 910469-97-5

1-heptanol, 7-(4-methoxyphenoxy)-

Cat. No.: B3166352
CAS No.: 910469-97-5
M. Wt: 238.32 g/mol
InChI Key: VSXRLHYUKLAFBQ-UHFFFAOYSA-N
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Description

1-Heptanol, 7-(4-methoxyphenoxy)- is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a heptanol chain attached to a methoxyphenoxy group, making it a versatile building block for pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-heptanol, 7-(4-methoxyphenoxy)- typically involves the reaction of 4-methoxyphenol with heptanol under specific conditions. One common method includes the use of a base such as cesium carbonate and a catalyst like copper(I) chloride in a solvent such as 1-methyl-2-pyrrolidinone. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety protocols are strictly followed to handle hazardous chemicals and waste disposal .

Chemical Reactions Analysis

Types of Reactions: 1-Heptanol, 7-(4-methoxyphenoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenoxy compounds.

Scientific Research Applications

1-Heptanol, 7-(4-methoxyphenoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-heptanol, 7-(4-methoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

    1-Heptanol: A primary alcohol with a seven-carbon chain, used in organic synthesis and as a solvent.

    4-Methoxyphenol: A phenolic compound with antimicrobial properties, used in the synthesis of pharmaceuticals and as an antioxidant

Uniqueness: 1-Heptanol, 7-(4-methoxyphenoxy)- is unique due to its combined structural features of a heptanol chain and a methoxyphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-(4-methoxyphenoxy)heptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-16-13-7-9-14(10-8-13)17-12-6-4-2-3-5-11-15/h7-10,15H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXRLHYUKLAFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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